molecular formula C25H13ClF4N2O B2883783 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 303984-59-0

4-(4-Chlorophenyl)-2-(4-fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

Cat. No. B2883783
CAS RN: 303984-59-0
M. Wt: 468.84
InChI Key: CQGHXAZKVTXEAN-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(4-fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C25H13ClF4N2O and its molecular weight is 468.84. The purity is usually 95%.
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Scientific Research Applications

Structural and Optical Properties

Research into related pyridine and quinoline derivatives has shown significant interest in their structural and optical properties. For instance, the structural and optical properties of pyranoquinoline derivatives have been studied, revealing that these compounds can form polycrystalline thin films with nanocrystallite dispersion. The optical properties, determined through spectrophotometer measurements, include absorption parameters, molar extinction coefficient, and oscillator strength, indicating potential applications in optical materials and devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Fluorescent pH Sensors

Heteroatom-containing organic fluorophores have been designed to exhibit aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. Such compounds can act as fluorescent pH sensors in both solution and solid states, demonstrating reversible emission changes in response to protonation and deprotonation. This finding underscores the utility of related compounds in developing sensitive and reversible pH and chemosensors for various applications (Yang et al., 2013).

Electrochemical and Dielectric Properties

The influence of substituent groups on the dielectric and electrical properties of related thin films has been explored, suggesting that such compounds could be valuable in electronic and optoelectronic applications. The studies include AC electrical conductivity and dielectrical properties, providing insights into the material's performance in devices (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Antimicrobial Activity

Compounds containing pyridine and chlorophenyl groups have been synthesized and tested for antimicrobial activity. The structural determination and antimicrobial screening indicate that these compounds can exhibit favorable activities against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Okasha et al., 2022).

Anticancer Agents

Ultrasound-promoted synthesis of thiadiazolopyrimidine derivatives with chlorophenyl and substituted phenyl groups has been reported, with in-vitro evaluation indicating potential anticancer activities. Such studies highlight the therapeutic potential of related compounds in oncology (Tiwari et al., 2016).

properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H13ClF4N2O/c26-18-6-4-15(5-7-18)21-13-23(16-2-1-3-17(12-16)25(28,29)30)32-24(22(21)14-31)33-20-10-8-19(27)9-11-20/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGHXAZKVTXEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H13ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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